Temperature dependent iodide oxidation by MLCT excited states†
Dalton Transactions Pub Date: 2014-09-23 DOI: 10.1039/C4DT01683A
Abstract
The metal-to-ligand charge transfer (MLCT) excited states of two related heteroleptic Ru(II) compounds [Ru(bpy)2(deeb)]2+ and [Ru(bpy)2(deebq)]2+, where bpy is 2,2′-bipyridine, deeb is 4,4′-(CO2CH2CH3)2-2,2′-bipyridine and deebq is 4,4′-(CO2CH2CH3)2-2,2′-biquinoline, were characterized in fluid acetonitrile by temperature dependent photoluminescence spectroscopies as well as quenching by iodide ions. Photoluminescence emanates from a manifold of thermally equilibrated excited states referred to as the thexi states. Evidence for activated internal conversion to a 4th MLCT excited state was garnered from an Arrhenius analysis of temperature dependent lifetime data. The activation energy was found to be 550 cm−1 for [Ru(bpy)2(deeb)]2+* and 1200 cm−1 for [Ru(bpy)2(deebq)]2+*. The pre-exponential factor abstracted from the Arrhenius analysis of the [Ru(bpy)2(deebq)]2+* data suggested that ligand field excited states might be populated, however there was no evidence for ligand loss photochemistry under the conditions studied. The excited states were found to quench iodide by a dynamic process in good agreement with the Stern–Volmer model. Transient absorption data showed that the quenching mechanism was electron transfer to generate an iodine atom and a reduced ruthenium compound as products. The quenching rate constants abstracted from temperature dependent Stern–Volmer quenching data were corrected for diffusion and activated complex formation to yield electron transfer rate constants that were found to increase markedly with temperature. An Arrhenius analysis of the electron transfer data revealed that electron transfer from iodide to the d-orbitals of the excited state was an activated process with an Ea of 2400 cm−1 for [Ru(bpy)2(deeb)]2+ and 3300 cm−1 for [Ru(bpy)2(deebq)]2+.

Recommended Literature
- [1] Structure–performance relations of molybdenum- and tungsten carbide catalysts for deoxygenation†
- [2] Intercalation of 2-aminoethylferrocene into the layered host lattices MoO3, 2H-TaS2 and α-Zr(HPO4)2·H2O
- [3] Construction of CdSe–AuPd quantum dot 0D/0D hybrid photocatalysts: charge transfer dynamic study with electrochemical analysis for improved photocatalytic activity†
- [4] Analysis of vibrational spectra of solid-state adenine and adenosine in the terahertz region†
- [5] Chemistry of vegetable physiology and agriculture
- [6] Mercury in chemical fractions of recent pelagic sediments of the sea of Japan
- [7] Splicing oxygen-rich multidentate ligands and characteristic metals to construct flame colorants: abundant structures and attractive colors†
- [8] Probing the bifunctional catalytic activity of ceria nanorods towards the cyanosilylation reaction†
- [9] Statistical thermodynamics of regular ternary solutions
- [10] Dynamics on the microsecond timescale in hydrous silicates studied by solid-state 2H NMR spectroscopy†

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 13577-19-0
-
CAS no.: 16130-58-8